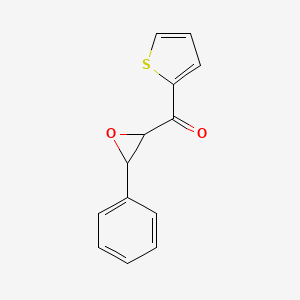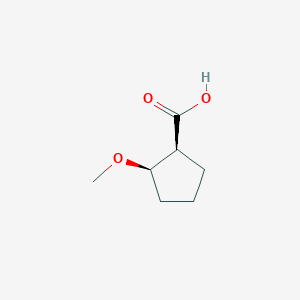
(1S,2R)-2-Methoxycyclopentane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2R)-2-Methoxycyclopentane-1-carboxylic acid is a chiral compound with significant importance in organic chemistry. It is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and applications. The compound is often used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-Methoxycyclopentane-1-carboxylic acid typically involves the use of chiral catalysts or starting materials to ensure the correct stereochemistry. One common method includes the alkylation of cyclopentanone derivatives followed by methoxylation and carboxylation under controlled conditions . The reaction conditions often require precise temperature control and the use of specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve enzymatic processes to enhance enantioselectivity and efficiency . These methods are designed to be scalable and cost-effective, making the compound accessible for large-scale applications.
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-2-Methoxycyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
(1S,2R)-2-Methoxycyclopentane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex molecules and studying stereochemical effects.
Biology: The compound is used in the development of biologically active molecules and as a chiral ligand in biochemical studies.
Medicine: It is a precursor in the synthesis of pharmaceuticals, particularly those requiring specific stereochemistry for efficacy.
Industry: The compound is utilized in the production of fine chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of (1S,2R)-2-Methoxycyclopentane-1-carboxylic acid involves its interaction with specific molecular targets, often through its carboxylic acid and methoxy groups. These interactions can influence various biochemical pathways, depending on the context of its application . The stereochemistry of the compound plays a crucial role in its binding affinity and overall activity.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-2-Methoxycyclopentane-1-carboxylic acid: An enantiomer with different stereochemistry, leading to distinct reactivity and applications.
2-Methoxycyclopentane-1-carboxylic acid: A compound without specific stereochemistry, used in different contexts.
2-Bromocyclopentane-1-carboxylic acid: A similar compound with a bromine substituent, offering different reactivity and applications
Uniqueness
The uniqueness of (1S,2R)-2-Methoxycyclopentane-1-carboxylic acid lies in its specific stereochemistry, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound in the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals.
Properties
Molecular Formula |
C7H12O3 |
|---|---|
Molecular Weight |
144.17 g/mol |
IUPAC Name |
(1S,2R)-2-methoxycyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C7H12O3/c1-10-6-4-2-3-5(6)7(8)9/h5-6H,2-4H2,1H3,(H,8,9)/t5-,6+/m0/s1 |
InChI Key |
KHFKWNMKMOBOLL-NTSWFWBYSA-N |
Isomeric SMILES |
CO[C@@H]1CCC[C@@H]1C(=O)O |
Canonical SMILES |
COC1CCCC1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



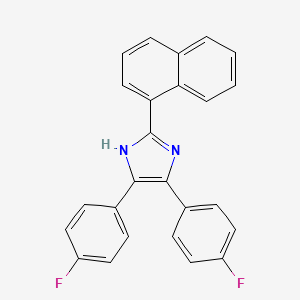
![1-[(4-Nitrophenyl)sulfonyl]pyrrolidin-3-amine](/img/structure/B15240039.png)
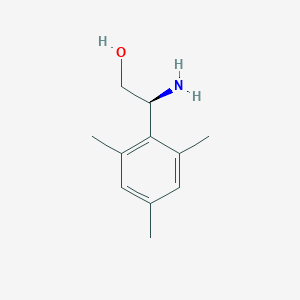


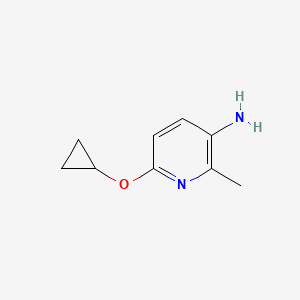
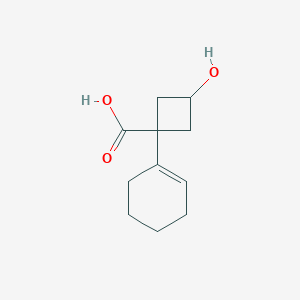
![4-Chloro-6-phenyl-2-(pyridin-2-ylmethyl)thieno[2,3-d]pyrimidine](/img/structure/B15240079.png)

